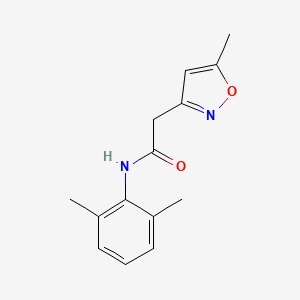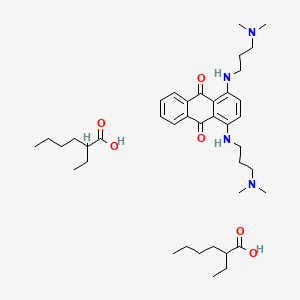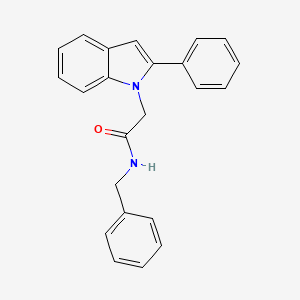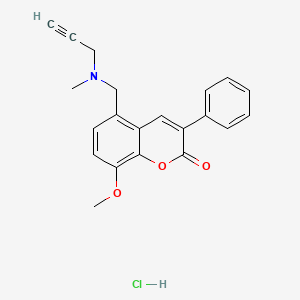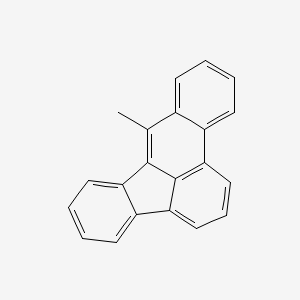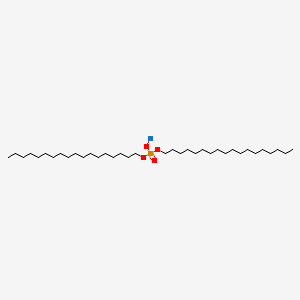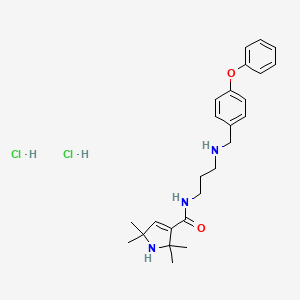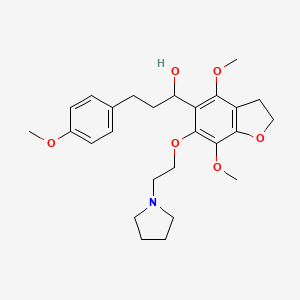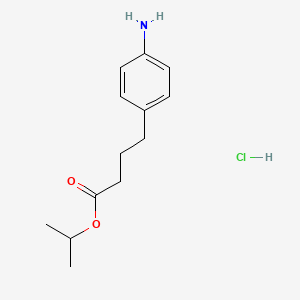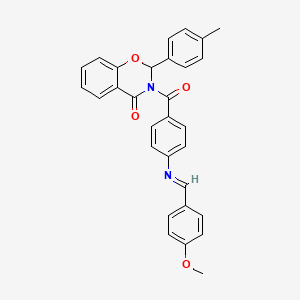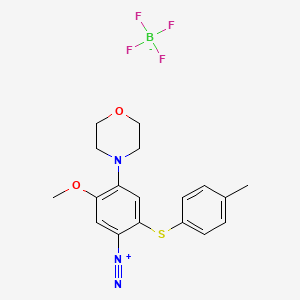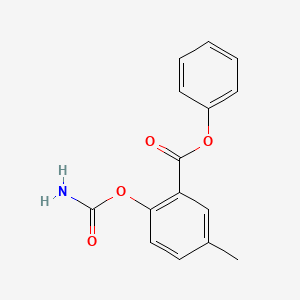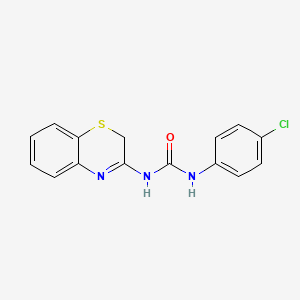
Urea, N-2H-1,4-benzothiazin-3-yl-N'-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzothiazine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- typically involves the reaction of 2-aminobenzothiazine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazine derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
1,4-Benzothiazine: A parent compound with similar structural features but lacking the urea and chlorophenyl groups.
2-Aminobenzothiazine: A precursor in the synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)-.
4-Chlorophenyl isocyanate: Another precursor used in the synthesis.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the urea moiety enhances its ability to form hydrogen bonds, while the chlorophenyl group contributes to its lipophilicity and potential for membrane permeability .
特性
CAS番号 |
108176-68-7 |
|---|---|
分子式 |
C15H12ClN3OS |
分子量 |
317.8 g/mol |
IUPAC名 |
1-(2H-1,4-benzothiazin-3-yl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-5-7-11(8-6-10)17-15(20)19-14-9-21-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H2,17,18,19,20) |
InChIキー |
GTHDVMMICKHEBL-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


